N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide

Description

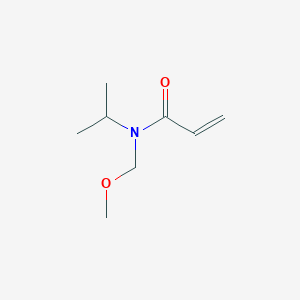

N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a methoxymethyl group and a propan-2-yl group attached to the nitrogen atom of the amide, with a prop-2-enamide backbone

Properties

CAS No. |

508200-62-2 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-(methoxymethyl)-N-propan-2-ylprop-2-enamide |

InChI |

InChI=1S/C8H15NO2/c1-5-8(10)9(6-11-4)7(2)3/h5,7H,1,6H2,2-4H3 |

InChI Key |

BJSZJFLEZNJRMX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(COC)C(=O)C=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide typically involves the reaction of prop-2-enamide with methoxymethyl chloride and isopropylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium hydride in dimethylformamide

Major Products Formed

Oxidation: Carboxylic acids or aldehydes

Reduction: Amines or alcohols

Substitution: Various substituted amides

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

- N-(Methoxymethyl)-N-(propan-2-yl)acetamide

- N-(Methoxymethyl)-N-(propan-2-yl)butanamide

- N-(Methoxymethyl)-N-(propan-2-yl)pentanamide

Uniqueness

N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its methoxymethyl group and prop-2-enamide backbone may offer unique interactions with biological targets, making it a valuable compound for further research and development.

Biological Activity

N-(Methoxymethyl)-N-(propan-2-yl)prop-2-enamide, also known as NMMA, is a derivative of acrylamide that has garnered attention for its biological activity, particularly in relation to its interactions with biological nucleophiles and potential cytotoxic effects. This article provides a detailed examination of NMMA's biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

NMMA is characterized by the following chemical structure:

This compound is part of a larger family of acrylamides, which are known for their reactivity due to the presence of a vinyl group that can participate in various chemical reactions.

NMMA primarily interacts with biological nucleophiles such as DNA bases and proteins through covalent reactions . This interaction can lead to significant biological consequences:

- Cytotoxicity : The covalent binding of NMMA to cellular components may induce cytotoxic effects, potentially leading to cell death.

- Oxidative Stress : NMMA has been shown to activate oxidative stress responses within cells, which can contribute to its cytotoxic profile.

Pharmacokinetics

The pharmacokinetics of NMMA suggest that it is rapidly absorbed and distributed throughout various tissues. It undergoes biotransformation primarily via two metabolic pathways:

- Cytochrome P450 2E1 (CYP2E1) : This pathway converts NMMA into glycidamide, a metabolite known for its mutagenic properties.

- Glutathione Conjugation : In the presence of glutathione S-transferase (GST), NMMA can be conjugated with glutathione, forming N-Acetyl-S-(2-carbamoylethyl)-L-cysteine, which may mitigate some toxic effects.

Biological Activity Overview

The biological activity of NMMA can be summarized as follows:

| Activity | Description |

|---|---|

| Cytotoxicity | Induces cell death through covalent modification of nucleophiles. |

| Mutagenicity | Metabolite glycidamide binds to DNA, potentially causing mutations. |

| Oxidative Stress | Activates cellular oxidative stress responses leading to further cellular damage. |

Case Studies and Research Findings

Several studies have explored the biological implications of NMMA and related compounds:

- Study on Acrylamide Derivatives : Research indicates that acrylamide derivatives exhibit neurotoxic and carcinogenic properties. NMMA's structural similarities suggest it may share these toxicological profiles.

- Cell Line Studies : In vitro studies using human cell lines have demonstrated that exposure to NMMA leads to increased levels of reactive oxygen species (ROS), which are indicators of oxidative stress. This suggests a potential mechanism through which NMMA exerts its cytotoxic effects.

- Animal Studies : Animal models have shown that administration of NMMA results in significant alterations in metabolic pathways involving cytochrome P450 enzymes, leading to increased susceptibility to oxidative damage and potential carcinogenic outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.